molecular formula C22H22N2O3S B2816125 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1797615-57-6

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2816125
CAS RN: 1797615-57-6
M. Wt: 394.49
InChI Key: UAVGGHABYIYRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antifilarial Agents Synthesis : A study by Ram et al., (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii. This highlights the therapeutic potential of structurally similar ureas in treating parasitic infections.

  • Acetylcholinesterase Inhibitors : Research by Vidaluc et al., (1995) developed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. The study aimed at optimizing the spacer length for enhancing inhibitory activities, indicating the compound's role in addressing neurodegenerative disorders.

Enzyme Inhibition and Anticancer Studies

  • Urea Derivatives as Enzyme Inhibitors : Mustafa et al., (2014) synthesized various urea derivatives and tested them for enzyme inhibition properties, including urease, β-glucuronidase, and phosphodiesterase enzymes, with some showing in vitro anticancer activity Mustafa, Perveen, & Khan, (2014). This work underscores the versatility of urea compounds in developing therapeutic agents.

  • ROCK Inhibitors for Cancer Therapy : A study by Pireddu et al., (2012) identified potent ROCK inhibitors from a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. These inhibitors demonstrated significant potency in inhibiting ROCK activity in human lung cancer cells, suggesting potential applications in cancer therapy.

Material Science Applications

  • Complexation and Self-Assembly : Research on cyclodextrin complexation with urea-linked compounds has shown potential in self-assembling molecular devices. The study by Lock et al., (2004) explored the photoisomerization properties of these complexes, indicating their utility in developing photosensitive materials.

properties

IUPAC Name

1-[(5-benzoylthiophen-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-27-18-9-7-16(8-10-18)13-14-23-22(26)24-15-19-11-12-20(28-19)21(25)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVGGHABYIYRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

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